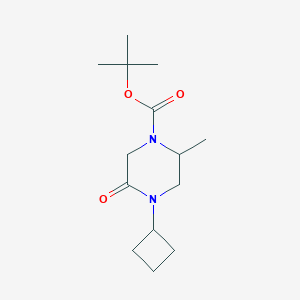

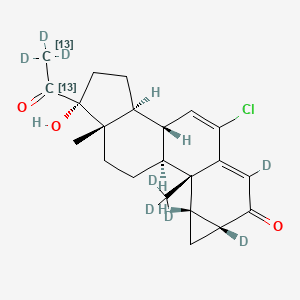

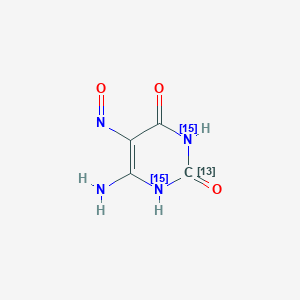

![molecular formula C35H28O22 B13865110 (3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)

(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The preparation of Gal 2 typically involves recombinant DNA technology. The gene encoding Gal 2 is cloned into an expression vector, which is then introduced into a suitable host cell (such as E. coli or mammalian cells). The host cells are cultured under conditions that promote the expression of the Gal 2 protein, which is then purified using techniques such as affinity chromatography .

化学反应分析

Gal 2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it can interact with various ligands, including the neuropeptide galanin. These interactions can be studied using techniques such as binding assays and fluorescence spectroscopy .

科学研究应用

Gal 2 has been extensively studied for its role in various physiological and pathological processes. In neuroscience, it is known to modulate neurotransmitter release and influence pain perception. In endocrinology, it affects hormone release from the pituitary gland. Additionally, Gal 2 has been implicated in cancer research, particularly in the context of its role in cell proliferation and apoptosis .

作用机制

Gal 2 interacts with the N-terminal residues of the galanin peptide. The primary signaling mechanism for Gal 2 is through the phospholipase C/protein kinase C pathway (via Gq), in contrast to Gal 1, which communicates its intracellular signal by inhibition of adenylyl cyclase through Gi . This signaling pathway leads to various cellular responses, including changes in gene expression and cell behavior.

相似化合物的比较

Gal 2 is one of three known galanin receptors, the others being Gal 1 and Gal 3. While all three receptors bind to the same ligand (galanin), they differ in their signaling mechanisms and physiological effects. For example, Gal 1 primarily inhibits adenylyl cyclase, while Gal 2 activates phospholipase C. This makes Gal 2 unique in its ability to activate different intracellular pathways compared to its counterparts .

Conclusion

Gal 2 is a crucial receptor in the galanin signaling pathway, with diverse roles in physiology and pathology. Its unique signaling mechanism and broad range of effects make it a significant target for scientific research in various fields, including neuroscience, endocrinology, and cancer biology.

属性

分子式 |

C35H28O22 |

|---|---|

分子量 |

800.6 g/mol |

IUPAC 名称 |

(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53)/t23-,24+,29?,35? |

InChI 键 |

JQVXKQDWMIXILH-OCHBMKAOSA-N |

手性 SMILES |

C1[C@H](C([C@H](CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

规范 SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

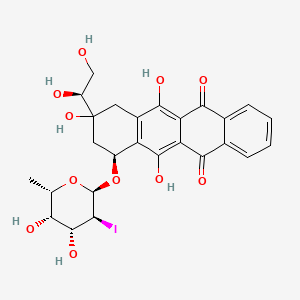

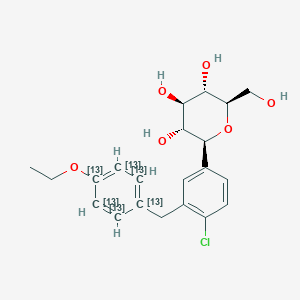

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)